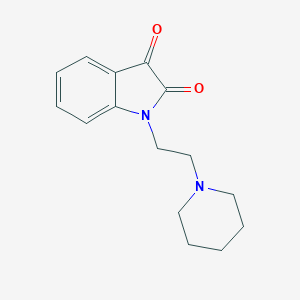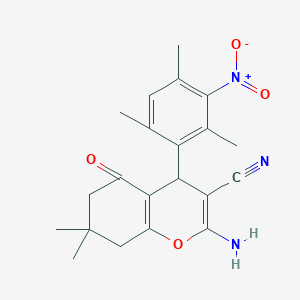![molecular formula C16H15BrN2OS B415777 6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B415777.png)
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-mercaptobenzimidazole and p-tolyl bromide.
Formation of Intermediate: The first step involves the reaction of 2-mercaptobenzimidazole with p-tolyl bromide in the presence of a base such as potassium carbonate to form 2-(p-tolyloxy)-1H-benzoimidazole.
Bromination: The intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the 6-position of the benzimidazole ring.
Ethylsulfanyl Substitution: Finally, the brominated intermediate undergoes a substitution reaction with ethylthiol in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(2-p-tolyloxy-ethylsulfanyl)-1H-benzoimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-p-Tolyloxy-ethylsulfanyl)-1H-benzoimidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-1H-benzoimidazole: Lacks the tolyloxy and ethylsulfanyl groups, resulting in different chemical properties and applications.
2-(2-p-Tolyloxy-ethylsulfanyl)-1H-benzimidazole-5-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
6-bromo-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is unique due to the combination of bromine, tolyloxy, and ethylsulfanyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C16H15BrN2OS |
|---|---|
Molekulargewicht |
363.3g/mol |
IUPAC-Name |
6-bromo-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15BrN2OS/c1-11-2-5-13(6-3-11)20-8-9-21-16-18-14-7-4-12(17)10-15(14)19-16/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI-Schlüssel |
BSJVQALQZHOLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415694.png)
![7-(4-Bromophenyl)-2-fluoro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415696.png)
![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)
![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B415701.png)

![N-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B415703.png)
![3-[(2,4-dimethylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B415706.png)
![5-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B415707.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7,8-trimethoxy-3-phenyl-4(3H)-quinazolinone](/img/structure/B415709.png)
![2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415710.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B415711.png)

![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)
![2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE](/img/structure/B415717.png)
